6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
CAS No.:
Cat. No.: VC16264503
Molecular Formula: C16H23Br
Molecular Weight: 295.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23Br |
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Molecular Weight | 295.26 g/mol |
IUPAC Name | 6-(1-bromoethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
Standard InChI | InChI=1S/C16H23Br/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
Standard InChI Key | DOMFBIZSFCWWTB-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)Br |
Introduction
Structural and Nomenclature Considerations
The core structure of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene consists of a partially hydrogenated naphthalene ring with four methyl groups at positions 1 and 4. Substitution at position 6 introduces a bromoethyl group, distinguishing it from closely related derivatives. Key structural features include:
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Tetrahydronaphthalene backbone: The fusion of two benzene rings with partial saturation at positions 1–4, creating a bicyclic system .
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Tetramethyl substituents: Methyl groups at positions 1 and 4 confer steric bulk and influence conformational stability .
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6-(1-Bromoethyl) group: A bromine atom attached to an ethyl chain at position 6, which modulates electronic and steric properties compared to simpler bromo or bromomethyl analogs .
The IUPAC name 6-(1-bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene reflects these substituents, with the bromoethyl group prioritizing higher locants per substitution rules.
Synthesis and Reaction Pathways
Core Scaffold Preparation
The unsubstituted parent compound, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1), is synthesized via AlCl₃-catalyzed Friedel-Crafts alkylation. A representative procedure involves reacting 2,5-dichloro-2,5-dimethylhexane with benzene under reflux, yielding the tetramethyltetralin scaffold in 91% efficiency :
Bromination Strategies
Introducing bromine at position 6 typically employs electrophilic aromatic substitution (EAS). For the 6-bromo derivative (CAS 27452-17-1), bromine or N-bromosuccinimide (NBS) in a halogenated solvent facilitates regioselective substitution, driven by the electron-donating methyl groups’ activating effects . The 6-(bromomethyl) analog (CAS 119435-90-4) suggests a two-step process: Friedel-Crafts alkylation to install a methyl group followed by radical bromination .
For 6-(1-bromoethyl)-..., a plausible route involves:
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Ethylation: Introducing an ethyl group via Friedel-Crafts using ethyl chloride or similar.
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Bromination: Radical bromination at the ethyl chain’s terminal carbon, leveraging peroxides or light initiation.
Physicochemical Properties
While experimental data for the 1-bromoethyl derivative remain unreported, extrapolation from analogs permits reasonable estimations:
The elongated ethyl chain in the 1-bromoethyl variant likely reduces crystallinity compared to the bromomethyl analog, slightly lowering the melting point. Increased molecular weight correlates with higher boiling points relative to simpler bromo derivatives.
Reactivity and Functionalization
The bromine atom in 6-(1-bromoethyl)-... serves as a reactive handle for further transformations:
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Nucleophilic Substitution: Displacement by amines, alkoxides, or thiols to yield ethylamine, ether, or thioether derivatives.
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Elimination Reactions: Base-induced dehydrohalogenation to form alkenes, useful in cross-coupling reactions.
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Grignard Formation: Reaction with magnesium to generate organometallic intermediates for C–C bond formation.
Comparative studies of 6-bromo-1,1,4,4-tetramethyltetralin demonstrate efficient Suzuki-Miyaura couplings with aryl boronic acids, suggesting analogous potential for the bromoethyl variant .
Applications and Derivatives
Tetramethyltetralin bromo derivatives serve as intermediates in pharmaceuticals and materials science:
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Drug Synthesis: The 6-iodo analog (prepared via halogen exchange) is a precursor to thyroid hormone analogs .
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Polymer Chemistry: Brominated aromatics act as flame retardants; the ethyl chain may enhance compatibility with hydrophobic matrices.
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Ligand Design: Bulky bromoethyl groups could stabilize metal complexes in catalysis.
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